molecular formula C14H12F3N3O4S B11495872 Methyl 2-(6-amino-4-oxo-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(6-amino-4-oxo-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11495872
M. Wt: 375.32 g/mol
InChI Key: FDAHXRYCJIZUCH-UHFFFAOYSA-N
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Description

METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a unique structure that includes a tetrahydropyrimidine ring, a phenyl group, and a trifluoromethyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE: is similar to other tetrahydropyrimidine derivatives.

    METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE: shares structural similarities with compounds containing trifluoromethyl groups.

Uniqueness

The uniqueness of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE lies in its combination of a tetrahydropyrimidine ring, a phenyl group, and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12F3N3O4S

Molecular Weight

375.32 g/mol

IUPAC Name

methyl 2-(6-amino-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C14H12F3N3O4S/c1-24-11(22)13(23,14(15,16)17)8-9(18)20(12(25)19-10(8)21)7-5-3-2-4-6-7/h2-6,23H,18H2,1H3,(H,19,21,25)

InChI Key

FDAHXRYCJIZUCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(N(C(=S)NC1=O)C2=CC=CC=C2)N)(C(F)(F)F)O

Origin of Product

United States

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